![molecular formula C32H16 B086209 Naphtho[2,3-a]coronene CAS No. 190-74-9](/img/structure/B86209.png)
Naphtho[2,3-a]coronene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-a]coronene is a polycyclic aromatic hydrocarbon composed of multiple fused benzene ringsThe compound has a molecular formula of C32H16 and is characterized by its high stability and aromaticity .
準備方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-a]coronene can be synthesized through various organic synthetic methods. One common approach involves the cyclization of precursor molecules under specific conditions. For instance, the photochemical synthesis method involves the photocyclization of hexatriene systems followed by the aromatization of benzene rings via the elimination of water molecules . This method requires precise control of reaction conditions, including the use of ultraviolet light and specific catalysts.
Industrial Production Methods: While industrial production methods for this compound are not as well-documented as laboratory synthesis, it is likely that similar principles apply. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced organic synthesis methods could be employed .
化学反応の分析
Types of Reactions: Naphtho[2,3-a]coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid), leading to halogenated or nitrated derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons .
科学的研究の応用
Naphtho[2,3-a]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.
作用機序
The mechanism by which Naphtho[2,3-a]coronene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
類似化合物との比較
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with Naphtho[2,3-a]coronene.
Uniqueness: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct chemical and physical properties. Its high stability and aromaticity make it a valuable compound for various research applications, distinguishing it from other polycyclic aromatic hydrocarbons .
特性
IUPAC Name |
nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSETIMOXAJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172457 |
Source


|
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-74-9 |
Source


|
| Record name | Naphtho(2,3-a)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
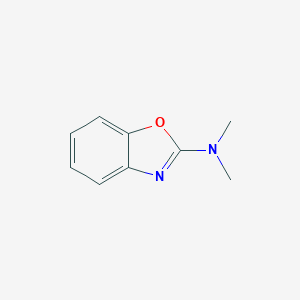
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
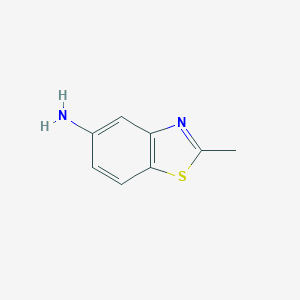
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

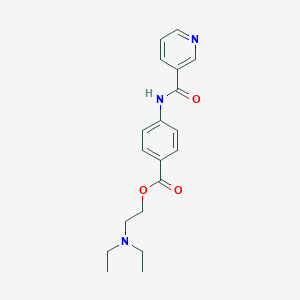
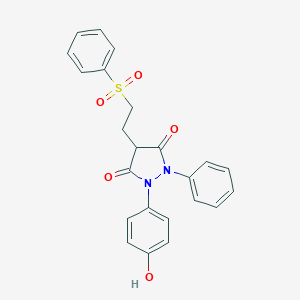
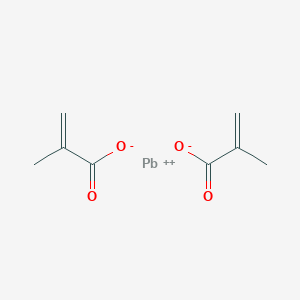
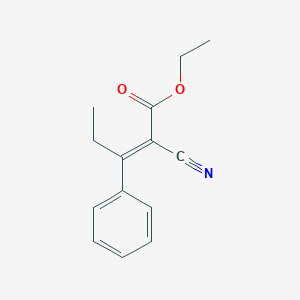
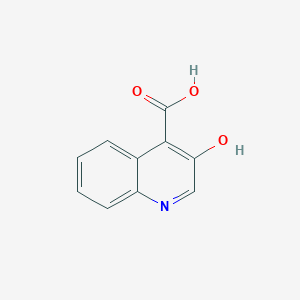
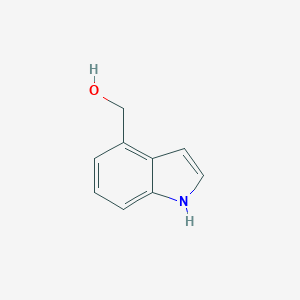
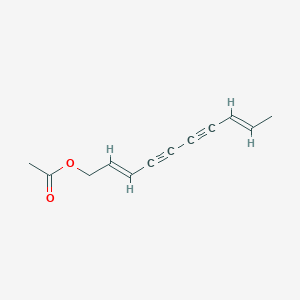
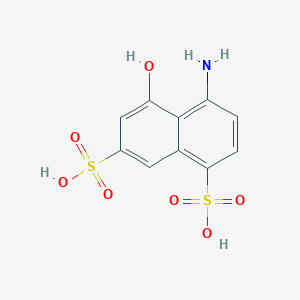
![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)
